molecular formula C20H39N2NaO4 B13771026 1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-tridecyl-, hydroxide sodium salt CAS No. 68647-45-0

1H-Imidazolium, 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-tridecyl-, hydroxide sodium salt

Cat. No.: B13771026
CAS No.: 68647-45-0
M. Wt: 394.5 g/mol
InChI Key: NZXKXMJYCMWRKS-UHFFFAOYSA-M
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Description

Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide is a synthetic organic compound. It is a member of the imidazolium family, which is known for its diverse applications in various fields due to its unique chemical structure and properties. This compound is particularly notable for its amphiphilic nature, making it useful in applications that require both hydrophilic and hydrophobic interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide typically involves the following steps:

    Formation of the Imidazolium Ring: The imidazolium ring is synthesized through a cyclization reaction involving a suitable dihydroxyethylamine and a tridecyl halide.

    Carboxymethylation: The imidazolium ring is then carboxymethylated using chloroacetic acid under basic conditions.

    Neutralization: The resulting carboxymethylated imidazolium compound is neutralized with sodium hydroxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and filtration are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted imidazolium derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in catalysis and as a phase transfer catalyst in organic synthesis.

Biology

In biological research, Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide is used in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

Medicine

Industry

In industrial applications, it is used in the formulation of detergents, personal care products, and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium hydroxide involves its interaction with both hydrophilic and hydrophobic molecules. The imidazolium ring interacts with hydrophilic molecules, while the long tridecyl chain interacts with hydrophobic molecules. This dual interaction allows it to stabilize emulsions and solubilize hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another amphiphilic compound used as a surfactant.

    Cetyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties.

    Imidazolium-based ionic liquids: Compounds with similar imidazolium rings but different

Properties

CAS No.

68647-45-0

Molecular Formula

C20H39N2NaO4

Molecular Weight

394.5 g/mol

IUPAC Name

sodium;2-[3-(2-hydroxyethyl)-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide

InChI

InChI=1S/C20H38N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-21(16-17-23)14-15-22(19)18-20(24)25;;/h23H,2-18H2,1H3;;1H2/q;+1;/p-1

InChI Key

NZXKXMJYCMWRKS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-].[OH-].[Na+]

Origin of Product

United States

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